[1,2,4]triazolo[4,3-a]pyridine-3-thiol
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Overview
Description
[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound with a molecular formula of C6H5N3S and a molecular weight of 151.19 g/mol . It is characterized by a triazole ring fused to a pyridine ring, with a thiol group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyridine-3-thiol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of various enzymes, making it a candidate for the development of new therapeutic agents. It has demonstrated antimicrobial, anticancer, and antifungal activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . Additionally, the triazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]pyrazine . These compounds share the triazole ring but differ in the fused ring system and substituents.
Uniqueness
[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazole derivatives that may lack this functional group .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NN=C(N2C=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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